benzoic acid;(1S)-4-methyl-1-propan-2-ylcyclohex-3-en-1-ol
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Overview
Description
Benzoic acid; (1S)-4-methyl-1-propan-2-ylcyclohex-3-en-1-ol: is a compound that combines the properties of benzoic acid and a cyclohexenol derivative. Benzoic acid is a simple aromatic carboxylic acid, widely used as a food preservative and in the manufacture of various products such as cosmetics, dyes, and plastics . The cyclohexenol derivative adds unique structural and functional properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of Benzyl Chloride: Benzyl chloride can be oxidized using potassium permanganate or potassium dichromate to yield benzoic acid.
Oxidation of Benzyl Alcohol: Benzyl alcohol can be oxidized using potassium permanganate in an acidic medium to produce benzoic acid.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzoic acid can undergo oxidation to form various products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert benzoic acid to benzyl alcohol or other derivatives.
Substitution: Benzoic acid can participate in substitution reactions, such as esterification with alcohols to form esters.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, potassium dichromate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acidic or basic catalysts for esterification reactions.
Major Products Formed:
Oxidation: Benzaldehyde, benzyl alcohol.
Reduction: Benzyl alcohol.
Substitution: Esters of benzoic acid.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
- Used in topical antifungal preparations .
- Sodium benzoate, a derivative, is used in the treatment of urea cycle disorders .
Industry:
Mechanism of Action
Comparison with Similar Compounds
Salicylic Acid: Another aromatic carboxylic acid used in topical treatments for skin conditions.
Phenylacetic Acid: Similar structure but with different functional properties.
Benzaldehyde: An oxidation product of benzoic acid with distinct applications.
Uniqueness:
Properties
CAS No. |
608522-90-3 |
---|---|
Molecular Formula |
C17H24O3 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
benzoic acid;(1S)-4-methyl-1-propan-2-ylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C10H18O.C7H6O2/c1-8(2)10(11)6-4-9(3)5-7-10;8-7(9)6-4-2-1-3-5-6/h4,8,11H,5-7H2,1-3H3;1-5H,(H,8,9)/t10-;/m1./s1 |
InChI Key |
YJASVCBSDGJQQT-HNCPQSOCSA-N |
Isomeric SMILES |
CC1=CC[C@@](CC1)(C(C)C)O.C1=CC=C(C=C1)C(=O)O |
Canonical SMILES |
CC1=CCC(CC1)(C(C)C)O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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